ethyl 2-[2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamido]-4-phenylthiophene-3-carboxylate
Description
This compound belongs to a class of hybrid heterocyclic molecules combining triazoloquinoline and thiophene moieties. Its structure features:
- A 5-methyl-[1,2,4]triazolo[4,3-a]quinoline core, which is known for interactions with biological targets like kinases or adenosine receptors .
- A thioacetamido linker connecting the triazoloquinoline to a 4-phenylthiophene-3-carboxylate group, which enhances lipophilicity and modulates electronic properties.
- An ethyl ester at the thiophene-3-position, critical for solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S2/c1-3-33-25(32)23-19(17-9-5-4-6-10-17)14-34-24(23)27-22(31)15-35-26-29-28-21-13-16(2)18-11-7-8-12-20(18)30(21)26/h4-14H,3,15H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLKECXTRJQWOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is known that triazole derivatives, such as this compound, often interact with their targets by binding to active sites, leading to changes in the target’s function.
Biochemical Pathways
Compounds with a triazole moiety, such as this one, have been found to exhibit antimicrobial and antiviral activities. This suggests that the compound may affect pathways related to microbial growth and viral replication.
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
The compound has been investigated for its potential as a phosphodiesterase (PDE) inhibitor . PDE inhibitors play a crucial role in the modulation of cyclic nucleotide levels in cells, impacting numerous physiological processes such as vasodilation and neurotransmission. The specific derivatives of triazoloquinoline have shown promise in treating conditions like asthma , chronic obstructive pulmonary disease (COPD) , and erectile dysfunction due to their ability to enhance cyclic GMP levels .
Case Studies:
- A study demonstrated that triazole derivatives exhibit selective inhibition of PDE2, which is implicated in cognitive function and neuroprotection. This suggests that the compound may have applications in treating neurodegenerative diseases .
- Another investigation highlighted its anti-inflammatory properties, indicating potential use in managing inflammatory diseases through modulation of cyclic nucleotide pathways .
Synthesis and Chemical Properties
The synthesis of ethyl 2-[2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamido]-4-phenylthiophene-3-carboxylate involves multi-step reactions starting from readily available precursors. The incorporation of the triazole moiety is particularly notable due to its influence on the compound's biological activity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications on the phenylthiophene or triazole rings can significantly affect biological activity and selectivity towards PDE isoforms. For instance:
- Substituents on the phenyl ring can enhance lipophilicity and improve membrane permeability.
- Variations in the acetamido group can influence binding affinity to target proteins .
| Structural Feature | Modification Impact |
|---|---|
| Phenyl Group | Increases lipophilicity |
| Acetamido Group | Affects binding affinity |
| Triazole Moiety | Enhances biological activity |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioacetamido bridge (-S-CH₂-CONH-) and ester group (-COOEt) are key sites for nucleophilic substitution.
Reduction Reactions
The triazoloquinoline and thiophene rings participate in catalytic hydrogenation:
Acetylation and Acylation
The secondary amine (-NH-) in the acetamido group undergoes acylation:
Cycloaddition and Cross-Coupling Reactions
The thiophene and quinoline systems enable participation in metal-catalyzed couplings:
Stability and Degradation Pathways
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Photodegradation : UV light (254 nm) in MeOH induces cleavage of the thioacetamido bridge, yielding 5-methyl- triazolo[4,3-a]quinoline-1-thiol and thiophene fragments (HPLC-MS analysis) .
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Acid Hydrolysis : HCl (6M) at 80°C hydrolyzes the ester to carboxylic acid and liberates 2-amino-4-phenylthiophene (GC-MS retention time: 8.2 min).
Comparative Reactivity of Structural Motifs
| Motif | Reactivity Profile | Dominant Mechanism |
|---|---|---|
| Thiophene | Electrophilic substitution at C-5 | Friedel-Crafts acylation > halogenation |
| Triazoloquinoline | Radical stability due to aromatic N-heterocycle | Resistance to oxidation |
| Ester group | Base-catalyzed hydrolysis | SN₂ at carbonyl carbon |
Comparison with Similar Compounds
Methyl Ester Analog: CAS 442865-55-6
Key Differences :
- Ester Group: The methyl ester (CAS 442865-55-6) replaces the ethyl ester in the target compound. This minor alteration impacts molecular weight (488.58 g/mol vs. ~502 g/mol for the ethyl variant) and lipophilicity (logP values differ by ~0.3 units) .
- Synthetic Yield: Methyl esters often exhibit higher yields in esterification reactions due to easier removal of methanol compared to ethanol .
Triazole-Thiophene Hybrids with Fluorophenyl Substituents
A study in International Journal of Molecular Sciences (2014) synthesized compounds like 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone. Key comparisons include:
Key Insight : Fluorine substitution enhances electronegativity and membrane permeability but may reduce metabolic stability compared to phenylthiophene derivatives.
Antioxidant Thiophene Carboxylates
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (studied in Asian Journal of Pharmaceutical and Clinical Research, 2017) exhibit:
Comparison with Target Compound :
- The target compound lacks a cyanoacrylamido group but includes a triazoloquinoline moiety, which may redirect activity toward enzyme inhibition rather than radical scavenging.
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Analogues
*Estimated using ChemDraw Ultra 14.0.
Preparation Methods
Synthesis of the Thiophene Core
The thiophene backbone, 4-phenylthiophene-3-carboxylate, is typically prepared via the Gewald reaction, which involves the cyclocondensation of ketones with cyanoacetates in the presence of sulfur. Ethyl 2-amino-4-phenylthiophene-3-carboxylate serves as a critical intermediate, synthesized by reacting ethyl cyanoacetate with acetophenone and elemental sulfur in dimethylformamide (DMF) at 80–90°C for 6–8 hours. This method yields a crystalline solid with a melting point of 92–97°C, which is subsequently functionalized at the 2-amino position.
Introduction of the Acetamido Group
The 2-amino group undergoes acylation using chloroacetyl chloride in tetrahydrofuran (THF) under basic conditions (triethylamine, 0–5°C). This step produces ethyl 2-(chloroacetamido)-4-phenylthiophene-3-carboxylate, which is then reacted with sodium sulfide (Na₂S) in ethanol/water (1:1) at 50°C to introduce the sulfhydryl (-SH) group. The resulting thiol intermediate, ethyl 2-(2-sulfanylacetamido)-4-phenylthiophene-3-carboxylate, is isolated in 85–90% yield after column chromatography.
Preparation of the Triazoloquinoline Moiety
Synthesis of 5-Methyl- Triazolo[4,3-a]Quinoline
The triazoloquinoline component is synthesized via a two-step process:
-
Quinoline Functionalization : 8-Hydroxyquinoline is methylated using methyl iodide and potassium carbonate in acetone, yielding 8-methoxyquinoline.
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Triazole Annulation : The methoxyquinoline undergoes cyclocondensation with hydrazine hydrate at 120°C, followed by treatment with trimethyl orthoformate to form the triazole ring. This step achieves a 78% yield of 5-methyl-triazolo[4,3-a]quinoline.
Sulfur Bridging via Nucleophilic Substitution
The triazoloquinoline’s 1-position is activated for nucleophilic substitution by introducing a leaving group (e.g., chloride) using phosphorus oxychloride (POCl₃). Subsequent reaction with the thiol intermediate (from Section 1.2) in the presence of potassium carbonate (K₂CO₃) in DMF at 60°C facilitates the formation of the sulfanyl bridge. The product, ethyl 2-[2-({5-methyl-triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamido]-4-phenylthiophene-3-carboxylate, is purified via recrystallization from ethanol/water (yield: 73–82%).
Optimization Strategies for Enhanced Efficiency
Solvent and Catalyst Systems
Comparative studies highlight the superiority of polar aprotic solvents (e.g., DMF, THF) over dichloromethane or toluene in acylation and coupling steps, improving reaction rates by 40%. Copper iodide (CuI) catalyzes the sulfanyl bridge formation, reducing side products such as disulfides.
Table 1: Solvent Impact on Coupling Reaction Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 60 | 82 |
| THF | 60 | 78 |
| Toluene | 80 | 65 |
Industrial-Scale Synthesis
Example 4 from industrial protocols (CAS 211915-84-3) demonstrates scalability using toluene as a solvent for intermediate coupling. Key steps include:
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Large-Batch Acylation : Reacting 2-(4-cyanophenylamino)acetic acid with N,N'-carbonyldiimidazole (CDI) in toluene at 55–60°C.
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Coupling with Ethyl 3-Aminopropanoate : Adding the aminopropanoate derivative dropwise over 2 hours, followed by refluxing at 100°C for 3 hours.
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Work-Up : Distillation under vacuum, followed by extraction with dichloromethane and washing with brine. This method achieves 80% yield at the kilogram scale.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
HPLC analysis using a C18 column (acetonitrile/water gradient) confirms ≥98% purity. Residual solvents (THF, DMF) are monitored via gas chromatography, adhering to ICH guidelines (<500 ppm).
Challenges and Mitigation Strategies
Byproduct Formation
Competing reactions during sulfanyl bridging may generate disulfides (up to 12% yield). This is mitigated by:
-
Strict temperature control (60 ± 2°C).
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Use of argon atmosphere to prevent oxidation.
Q & A
Q. What are the standard synthetic routes for ethyl 2-[2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamido]-4-phenylthiophene-3-carboxylate?
The synthesis typically involves a multi-step approach:
- Step 1 : Prepare the thiophene-3-carboxylate core via condensation of ethyl 2-amino-4-phenylthiophene-3-carboxylate with activated acetyl derivatives.
- Step 2 : Introduce the sulfanylacetamido moiety using a coupling reagent (e.g., EDCl/HOBt) to link 2-mercaptoacetamide to the triazoloquinoline scaffold.
- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and crystallize the final product using ethanol/dioxane mixtures .
Q. How is the structure of this compound confirmed post-synthesis?
Structural validation employs:
- X-ray crystallography for absolute configuration determination (e.g., analogous triazoloquinoline structures in ).
- Spectroscopic methods :
Q. What are the critical purity assessment methods for this compound?
Purity is evaluated using:
- HPLC with UV detection (λ = 254 nm) and C18 columns (acetonitrile/water mobile phase).
- TLC (silica gel, visualized under UV or iodine vapor).
- Elemental analysis to confirm C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How to optimize the yield of the target compound using Design of Experiments (DoE)?
- Factors : Vary reaction temperature (60–100°C), molar ratios (1:1 to 1:1.2 for thiophene:triazoloquinoline), and solvent polarity (DMF vs. DMSO).
- Response surface methodology (RSM) identifies optimal conditions.
- Flow chemistry setups (e.g., continuous microreactors) improve reproducibility and reduce side reactions, as demonstrated in oxidation reactions in .
Q. How to address discrepancies in reported bioactivity data for analogous compounds?
- Comparative assays : Use standardized in vitro models (e.g., enzyme inhibition assays under identical pH and temperature conditions).
- Structural revalidation : Confirm batch-to-batch consistency via NMR and XRD.
- Control experiments : Rule out solvent effects (e.g., DMSO interference in cell-based assays) .
Q. What methodologies are used to study the structure-activity relationship (SAR) of this compound?
- Substituent modification : Replace the 4-phenyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups.
- Computational docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinase domains).
- In vitro validation : Test derivatives in dose-response assays (IC50 comparisons) .
Q. How to design a stability study under various storage conditions?
- Accelerated degradation : Expose the compound to 40°C/75% RH for 6 months (ICH Q1A guidelines).
- LC-MS analysis identifies degradation products (e.g., hydrolysis of the ester group to carboxylic acid).
- Kinetic modeling predicts shelf life using Arrhenius equations .
Q. What strategies resolve low solubility in aqueous media for biological testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
